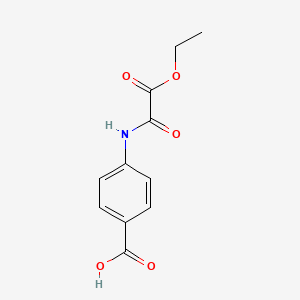

4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(16)9(13)12-8-5-3-7(4-6-8)10(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIDYRGAXWOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396422 | |

| Record name | Benzoic acid, 4-[(ethoxyoxoacetyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-58-5 | |

| Record name | Benzoic acid, 4-[(ethoxyoxoacetyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties, synthesis, and biological activity of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid is limited. This guide summarizes the available information on this compound and its close structural isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, to provide a foundational understanding. All data should be considered in this context.

Introduction

This compound, also known as N-(4-carboxyphenyl)oxamic acid ethyl ester, is a small molecule belonging to the class of benzoic acid derivatives. Its structure, featuring a benzoic acid moiety, an amide linkage, and an ethyl ester group, suggests potential for various chemical interactions and biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This document aims to provide a comprehensive overview of the known physicochemical characteristics of this compound and its isomer, which may be of interest to researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

There is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible databases. However, computed properties for structurally similar compounds can offer some predictive insights. For comparison, computed data for the related compound 4-(2-Ethoxy-2-oxoethoxy)benzoic acid is presented. It is crucial to note that these are computational estimates and may not reflect the actual experimental values for this compound.

Table 1: Computed Physicochemical Properties of a Structurally Related Compound

| Property | Value (for 4-(2-Ethoxy-2-oxoethoxy)benzoic acid) | Data Source |

| Molecular Formula | C11H12O5 | PubChem |

| Molecular Weight | 224.21 g/mol | PubChem |

| Topological Polar Surface Area | 72.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Note: The data presented in this table is for 4-(2-Ethoxy-2-oxoethoxy)benzoic acid and is provided for illustrative purposes only. Experimental determination is required for this compound.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not documented in the searched literature, a method for its structural isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, has been reported.[1][2][3][4] This protocol can serve as a potential starting point for the synthesis of the 4-substituted isomer.

Synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid[1][2][3][4]

This synthesis involves the reaction of 2-aminobenzoic acid with ethyl chlorooxoacetate.

Reaction:

-

Reactants:

-

2-aminobenzoic acid

-

Ethyl chlorooxoacetate

-

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

Hypothetical Synthesis of this compound

Based on the protocol for the 2-isomer, a plausible synthetic route for this compound would involve the substitution of 2-aminobenzoic acid with 4-aminobenzoic acid.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the broader class of benzoic acid derivatives has been studied for various pharmacological effects.

Derivatives of p-hydroxybenzoic acid, a structurally related core, have been reported to possess antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties.[5][6][7] The presence of the amide and ester functionalities in this compound could modulate these activities, but this remains to be experimentally verified.

The oxamide moiety, present in the isomer 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, has been associated with DNA-binding properties and cytotoxic activity in other molecular contexts.[1][2][3]

References

- 1. Oxamic Acid/Ester, 34 | C7H13NO3 | CID 16112062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid from 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-aminobenzoic acid. This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

This compound belongs to the class of N-acyl aminobenzoic acids. N-acylated amino acids are a diverse group of molecules that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities can include roles as neuromodulators and as probes for novel drug targets.[1][2] The structural motif of an acylated aminobenzoic acid is found in various pharmacologically active compounds, suggesting that derivatives like this compound may possess interesting biological properties.

The synthesis of this compound involves the acylation of the amino group of 4-aminobenzoic acid with an ethyl oxalyl group. This straightforward synthetic transformation allows for the efficient construction of the target molecule, providing a basis for further structural modifications and biological evaluation.

Synthetic Pathway

The synthesis of this compound from 4-aminobenzoic acid is achieved through a direct acylation reaction. The primary amine of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl of an activated ethyl oxalate derivative, typically ethyl chlorooxoacetate (ethyl oxalyl chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric 2-(2-Ethoxy-2-oxoacetamido)benzoic acid and is expected to yield the desired 4-substituted product with high efficiency.[3]

Materials:

-

4-Aminobenzoic acid

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add ethyl chlorooxoacetate (1.13 mL, 10 mmol) dropwise over a period of 15-20 minutes. A white precipitate of hydrochloride salt may form during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C11H11NO5 | Calculated |

| Molecular Weight | 237.21 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Yield | >55% | [3] (based on isomer) |

| Melting Point | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| IR (cm⁻¹) | Not available | |

| Mass Spec (m/z) | Not available |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Ethoxy-2-oxoacetamido)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This technical guide provides a detailed overview of this compound, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines its fundamental molecular characteristics, a plausible synthetic route, and a conceptual framework for its potential biological activity.

Molecular Profile

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | This compound |

Synthesis Protocol

Materials:

-

4-Aminobenzoic acid (starting material)

-

Ethyl chlorooxoacetate

-

Tetrahydrofuran (THF)

-

Ethanol

-

Ether

Procedure:

-

A solution of ethyl chlorooxoacetate (10 mmol, 1.13 mL) in 10 mL of THF is prepared.

-

In a separate flask, 4-aminobenzoic acid (10 mmol, 1.37 g) is dissolved in 10 mL of THF.

-

The solution of ethyl chlorooxoacetate is added dropwise to the 4-aminobenzoic acid solution at a controlled temperature of 273 K (0 °C).

-

The resulting mixture is stirred for 2 hours.

-

Following the reaction, the solution is concentrated under a vacuum.

-

The crude product is precipitated, appearing as a yellowish powder.

-

The precipitate is washed with ether and subsequently dried under a vacuum.

-

For purification and crystal formation, the product is recrystallized from an ethanol solution via slow evaporation.

Potential Biological Activity and Experimental Workflow

Oxamide derivatives, the class of compounds to which this compound belongs, have garnered interest for their potential cytotoxic and DNA-binding activities.[1][2] The following diagram illustrates a conceptual workflow for investigating these properties.

Caption: Conceptual workflow for the synthesis, characterization, and biological evaluation of the target compound.

The following signaling pathway illustrates a hypothetical mechanism of action for a cytotoxic agent that induces apoptosis through DNA interaction.

Caption: Hypothetical signaling pathway illustrating the potential cytotoxic mechanism of the compound.

References

The Multifaceted Biological Activities of 4-Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many microorganisms, has emerged as a versatile scaffold in medicinal chemistry.[1][2] While essential for numerous pathogens, PABA is not synthesized by humans, making its metabolic pathway an attractive target for antimicrobial drug development.[3] Furthermore, derivatization of the PABA core has unlocked a diverse array of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides an in-depth overview of the biological activities of PABA derivatives, focusing on their antimicrobial and cytotoxic effects. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

Derivatives of 4-aminobenzoic acid have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, fungi, and mycobacteria. The primary mechanism of action for many of these compounds lies in the disruption of the folate biosynthesis pathway, a critical metabolic process for microbial survival.

Mechanism of Action: Folate Synthesis Inhibition

In many microorganisms, PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a crucial step in the synthesis of folic acid.[3] Folic acid is essential for the synthesis of nucleotides and certain amino acids. PABA derivatives, particularly sulfonamides, act as competitive inhibitors of DHPS, mimicking the natural substrate PABA and thereby blocking the production of dihydrofolic acid. This disruption of the folate pathway ultimately leads to the cessation of microbial growth and replication.

Caption: Inhibition of Folate Synthesis by PABA Derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 4-aminobenzoic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of PABA derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected 4-Aminobenzoic Acid Derivatives (MIC in µM) [1][2]

| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |

| Schiff Base 1a | >500 | 250 | >500 | >500 |

| Schiff Base 1c | 62.5 | 31.25 | 250 | >500 |

| Schiff Base 1n | 31.25 | 15.62 | 125 | 250 |

| Hydrazone-Sulfonate 4f | - | - | - | 64 µg/mL |

| Hydrazone-Sulfonate 4g | - | - | - | 64 µg/mL |

Table 2: Antifungal and Antimycobacterial Activity of Selected 4-Aminobenzoic Acid Derivatives (MIC in µM) [1]

| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Mycobacterium tuberculosis H37Rv |

| Schiff Base 1a | >500 | >500 | >500 |

| Schiff Base 1c | 125 | 250 | 125 |

| Schiff Base 1n | 15.62 | 31.25 | 62.5 |

Anticancer Activity of 4-Aminobenzoic Acid Derivatives

A growing body of evidence highlights the potential of PABA derivatives as effective anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through various mechanisms, including the disruption of the cellular cytoskeleton and modulation of key signaling pathways.

Mechanisms of Action in Cancer

Certain PABA derivatives have been shown to inhibit the polymerization of β-tubulin, a critical component of microtubules.[6] Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these PABA derivatives can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis of the cancer cells.

Caption: Inhibition of β-Tubulin Polymerization by PABA Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers. Some PABA derivatives have been found to activate the MAPK suite of protein kinases, including ERK, JNK, and p38.[8] The sustained activation of these kinases can trigger a cascade of downstream events that ultimately lead to apoptosis in cancer cells.

Caption: Activation of the MAPK Signaling Pathway by PABA Derivatives.

Quantitative Cytotoxicity Data

The cytotoxic activity of PABA derivatives is commonly assessed using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table presents the IC50 values for representative PABA derivatives against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives (IC50 in µM) [1][8][9]

| Compound/Derivative | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | NCI-H460 (Lung Cancer) | CAL-27 (Oral Squamous Carcinoma) |

| Schiff Base 1i | 15.0 | - | - | - | - |

| Schiff Base 1n | 25.3 | - | - | - | - |

| Acrylamide-PABA analog 4j | - | 1.83 | - | - | - |

| Alkyl derivative 20 | - | - | - | 15.59 | >50 |

Experimental Protocols

Synthesis of a Representative 4-Aminobenzoic Acid Derivative: Schiff Base Formation

This protocol describes the synthesis of a Schiff base derivative of 4-aminobenzoic acid, a common and straightforward method for generating a diverse library of PABA analogs.

Caption: General Workflow for Schiff Base Synthesis.

Materials:

-

4-Aminobenzoic acid

-

Substituted aldehyde (e.g., salicylaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-aminobenzoic acid (1 equivalent) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve the substituted aldehyde (1 equivalent) in ethanol.

-

Add the aldehyde solution to the 4-aminobenzoic acid solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[10][11]

Antimicrobial Susceptibility Testing: Microdilution Broth Method for MIC Determination

This protocol outlines the microdilution broth method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

PABA derivative stock solution

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Prepare a stock solution of the PABA derivative in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

In a 96-well plate, perform a serial two-fold dilution of the PABA derivative in the broth medium to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (broth only). Include a positive control well with the microorganism and no compound.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the PABA derivative at which no visible growth is observed.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][12]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

PABA derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PABA derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the PABA derivative relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures.[13] QSAR studies on 4-aminobenzoic acid derivatives have provided valuable insights into the key structural features that govern their antimicrobial and anticancer activities.

For antimicrobial PABA derivatives, QSAR analyses have indicated that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), are significant in explaining their activity.[13] In the context of anticancer activity, descriptors related to hydrophobicity, molar refractivity, and the presence of specific functional groups have been shown to be important for inhibitory activity.[14] These models can guide the rational design of new, more potent PABA derivatives by predicting the activity of novel structures before their synthesis, thereby saving time and resources in the drug discovery process.

Conclusion

4-Aminobenzoic acid derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their ability to target fundamental microbial pathways, such as folate synthesis, and to modulate key cellular processes implicated in cancer, like microtubule dynamics and signaling cascades, underscores their potential as therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental methodologies, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships of PABA derivatives through synthetic modifications and computational studies will undoubtedly lead to the development of novel and more effective drugs for the treatment of infectious diseases and cancer.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 [mdpi.com]

- 9. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 14. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Ethoxy-2-oxoacetamido)benzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Ethoxy-2-oxoacetamido)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and an oxalamide moiety. This unique structural arrangement makes it a highly valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its ability to undergo reactions at both the carboxylic acid and the amide functionalities allows for the facile introduction of diverse structural motifs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering detailed experimental protocols and insights for its utilization in research and development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structural similarity to related compounds. The following table summarizes these estimated properties.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₁NO₅ | |

| Molecular Weight | 237.21 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar aromatic amides and carboxylic acids. |

| Melting Point | > 200 °C (decomposes) | Aromatic compounds with amide and carboxylic acid groups typically have high melting points. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar organic solvents. | The presence of both polar (carboxylic acid, amide) and nonpolar (benzene ring, ethyl group) functionalities dictates its solubility profile. |

| pKa (Carboxylic Acid) | ~4-5 | The electron-withdrawing nature of the acetamido group is expected to make the carboxylic acid slightly more acidic than benzoic acid. |

Synthesis

The synthesis of this compound can be readily achieved through the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate. This reaction is analogous to the synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Aminobenzoic acid (1.0 eq)

-

Ethyl chlorooxoacetate (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (1.2 eq)

-

Hydrochloric acid (1 M)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in anhydrous THF.

-

Add triethylamine to the solution and cool the flask to 0-5 °C using an ice bath.

-

Slowly add ethyl chlorooxoacetate dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules. The carboxylic acid and the terminal ester group of the oxalamide moiety are the primary reactive sites.

Potential Signaling Pathways for Derivatives

Derivatives of N-acyl aminobenzoic acids have shown potential to interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar compounds.

Caption: Hypothetical signaling pathway for derivatives.

As a Precursor for Biologically Active Molecules

The structural motif of this compound is present in various compounds explored for their therapeutic potential. For instance, derivatives of 4-acetamidobenzoic acid have been investigated as local anesthetic agents. Furthermore, oxamide derivatives are known for their DNA-binding and cytotoxic activities. This suggests that this compound is an excellent starting material for the synthesis of novel candidates in drug discovery programs targeting cancer and other diseases.

The carboxylic acid group can be readily converted to an amide via standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an amine). This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

The ethyl ester of the oxalamide moiety can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization. Alternatively, it can undergo transesterification reactions.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis and the presence of two distinct reactive functionalities make it an attractive starting material for the creation of diverse molecular architectures. The potential for its derivatives to exhibit interesting biological activities, as suggested by the known properties of related compounds, warrants further investigation and positions this molecule as a valuable tool for researchers in medicinal chemistry and drug development.

Ethoxy-oxoacetamido Benzoic Acids: A Technical Guide to Potential Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethoxy-oxoacetamido benzoic acid scaffold represents a unique chemical entity with potential for diverse applications in medicinal chemistry. While direct and extensive research on this specific class of compounds is limited in publicly available literature, its structural components—a benzoic acid moiety and an ethyl oxamate group—are present in molecules with established biological activities. This technical guide provides a comprehensive overview of the known synthesis of a core compound, 2-(2-ethoxy-2-oxoacetamido)benzoic acid, and explores potential therapeutic avenues based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers looking to investigate the medicinal potential of this compound class, offering detailed experimental protocols and logical workflows to guide future studies.

Core Compound Synthesis

The synthesis of 2-(2-ethoxy-2-oxoacetamido)benzoic acid is well-documented and provides a reliable method for accessing the core scaffold.

Experimental Protocol: Synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid

This protocol is adapted from a literature method and outlines the synthesis from commercially available starting materials.[1]

Materials:

-

2-aminobenzoic acid

-

Ethyl chlorooxoacetate

-

Tetrahydrofuran (THF), anhydrous

-

Ether

-

Ethanol

-

Standard laboratory glassware

-

Stirring apparatus

-

Vacuum evaporator

Procedure:

-

In a flask, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 10 ml of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 273 K (0 °C) using an ice bath.

-

In a separate vessel, prepare a solution of ethyl chlorooxoacetate (1.13 ml, 10 mmol) in 10 ml of anhydrous THF.

-

Add the ethyl chlorooxoacetate solution dropwise to the cooled 2-aminobenzoic acid solution while stirring.

-

Continue stirring the resulting solution at 273 K for 2 hours.

-

After the reaction is complete, concentrate the solution under vacuum to remove the THF.

-

The crude product will precipitate as a yellowish powder. Wash the precipitate with ether and dry it under vacuum.

-

For further purification, the compound can be recrystallized. Dissolve the powder in ethanol and allow for slow evaporation to obtain well-shaped yellowish single crystals.

Yield: Approximately 55%.[1]

Characterization Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Appearance | Yellowish powder/crystals |

| Elemental Analysis (Calculated) | C, 55.70%; H, 4.67%; N, 5.90% |

| Elemental Analysis (Found) | C, 55.77%; H, 4.64%; N, 5.92%[1] |

Diagram: Synthetic Workflow

Caption: Synthetic pathway for 2-(2-ethoxy-2-oxoacetamido)benzoic acid.

Potential Therapeutic Applications and Screening Strategies

While direct biological data for ethoxy-oxoacetamido benzoic acids is scarce, the activities of related structural classes, namely oxamic acids and other benzoic acid derivatives, suggest promising avenues for investigation.

Anticancer Activity

The broader class of oxamide derivatives, to which ethoxy-oxoacetamido benzoic acids belong, has been noted for its DNA-binding properties and cytotoxic activity.[1] Furthermore, various other benzoic acid derivatives have demonstrated significant anticancer potential through diverse mechanisms.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Certain naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been identified as inhibitors of histone deacetylases (HDACs).[2][3][4] HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that ethoxy-oxoacetamido benzoic acids could be explored for similar activity.

Table: Anticancer Activity of a Related Benzoic Acid Derivative (DHBA)

| Cell Line | Compound | Concentration | % Inhibition (48h) |

| HCT-116 (Colon Cancer) | DHBA | 1.25 mM | 48%[2] |

| HeLa (Cervical Cancer) | DHBA | 1.25 mM | 23%[2] |

Diagram: Proposed Anticancer Screening Workflow

Caption: A workflow for evaluating the anticancer potential of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa)

-

DMEM supplemented with 10% FBS

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO/isopropanol)

-

Microplate reader

Procedure:

-

Seed 0.5 × 10⁴ cells per well in 100 µL of media in a 96-well plate and incubate at 37°C in a CO₂ incubator until cells adhere.

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing media and add 150 µL of a solubilization solution to dissolve the formazan crystals.

-

Shake the plates gently to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC50 value.

Anti-infective Activity

Oxamic acid derivatives have been investigated as potential inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH), a key enzyme in the parasite's metabolism, making it a target for antimalarial drugs.[3] This suggests that ethoxy-oxoacetamido benzoic acids could be evaluated for activity against parasitic or microbial enzymes.

Table: pfLDH Inhibition by Related Oxamic Acid Derivatives

| Compound | Target | IC50 (µM) |

| Oxamic acid 21 | P. falciparum LDH (pfLDH) | 14[3] |

| Oxamic acid 21 | Mammalian LDH (mLDH) | 25[3] |

Experimental Protocol: pfLDH Enzyme Inhibition Assay

This is a general protocol to screen for inhibitors of the pfLDH enzyme.

Materials:

-

Recombinant pfLDH enzyme

-

NADH

-

Sodium pyruvate

-

Assay buffer (e.g., Tris-HCl)

-

96-well UV-transparent plates

-

Test compound

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, NADH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding sodium pyruvate to the wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram: Hypothetical HDAC Inhibition Signaling Pathway

Caption: Postulated mechanism of action via HDAC inhibition.

Conclusion and Future Directions

The ethoxy-oxoacetamido benzoic acid scaffold remains a largely unexplored area in medicinal chemistry. Based on the established synthesis and the biological activities of related compounds, this class presents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for initiating such research programs. Future efforts should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) and on conducting broad biological screening to uncover the full therapeutic potential of this chemical class.

References

- 1. Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1,3]oxazinane-3-carboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010028840A1 - 2-ethoxy benzoic acid derivative - Google Patents [patents.google.com]

- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of physical and organic chemistry to provide a predictive assessment. It outlines detailed experimental protocols for researchers to determine the precise solubility and stability profiles. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of new chemical entities.

Introduction

This compound is an organic molecule that incorporates several key functional groups: a carboxylic acid, an amide, and an ester. This unique combination suggests a potential for diverse chemical interactions and biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural similarity of the title compound to other biologically active oxalamic acid derivatives suggests its potential as a subject for further investigation in drug discovery.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide provides a theoretical framework and practical experimental procedures for the comprehensive characterization of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₁H₁₁NO₅ | Structural analysis |

| Molecular Weight | 237.21 g/mol | Structural analysis |

| Appearance | Likely a white to off-white or yellowish crystalline solid.[1][2] | Based on the appearance of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, which is a yellowish powder.[1][2] |

| Water Solubility | Predicted to be low. | The presence of a non-polar benzene ring and an ethyl group likely results in low aqueous solubility. A structurally similar compound, 4-[2-(acetylamino)ethoxy]benzoic acid, has a predicted water solubility of 8455.8 mg/L.[3] Benzoic acid itself has a solubility of 1.7 g/L at 0°C and 56.31 g/L at 100°C.[4] |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | The isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, is recrystallized from ethanol, indicating good solubility.[1][2] Benzoic acid is highly soluble in ethanol and other organic solvents.[4][5] |

Synthesis

A probable synthetic route for this compound is based on the established synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.[1][2] The proposed reaction involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Solubility Profile

Predicted Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: Low solubility in water is anticipated due to the hydrophobic benzene ring. The carboxylic acid group will provide some degree of aqueous solubility, which is expected to be pH-dependent (increasing at higher pH due to deprotonation).

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This is inferred from the use of ethanol for the recrystallization of its isomer.[1][2]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method.

Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability Profile

Predicted Stability and Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: an ester and an amide linkage.

-

Hydrolysis: Both the ethyl ester and the amide bond are prone to hydrolysis, especially under acidic or basic conditions.[6][7] Studies on N-acylated amino acids have shown that the amide bond can be surprisingly unstable, even under mild acidic conditions.[8][9][10][11][12] The primary degradation products are expected to be 4-aminobenzoic acid and ethyl hydrogen oxalate, or further hydrolysis to oxalic acid and ethanol.

Potential Degradation Pathway

Caption: A potential hydrolytic degradation pathway.

Experimental Protocol for Stability Testing

A forced degradation study should be conducted to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions.

Objective: To evaluate the stability of the compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

-

Prepare solutions of the compound in different stress media (acidic, basic, neutral, oxidative).

-

Expose the solutions and solid compound to various stress conditions:

-

Hydrolytic: Store solutions at different pH values at elevated temperatures (e.g., 60°C).

-

Oxidative: Treat the solution with hydrogen peroxide at room temperature.

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid and solutions to UV and visible light.

-

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect and quantify any degradation products.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Proposed Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be suitable for the quantification of this compound in solubility and stability samples.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method would need to be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[13]

Hypothetical Biological Signaling Pathway

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A hypothetical anti-inflammatory signaling pathway.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its characterization. By leveraging knowledge of similar compounds and established scientific principles, we have outlined the probable synthesis, solubility, and stability profiles. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data. A thorough investigation of these fundamental properties is a critical step in unlocking the potential of this and other novel chemical entities in the field of drug discovery and development.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[2-(acetylamino)ethoxy]benzoic acid (297137-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Item - Unexpected Hydrolytic Instability of NâAcylated Amino Acid Amides and Peptides - figshare - Figshare [figshare.com]

- 13. longdom.org [longdom.org]

Theoretical Investigation of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a theoretical exploration of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a novel derivative of benzoic acid. In the absence of direct experimental data for this specific compound, this document extrapolates its potential physicochemical properties, outlines a plausible synthetic route, and discusses potential biological activities based on established knowledge of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering a starting point for further empirical investigation.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservation to pharmaceuticals.[1] Derivatives of p-hydroxybenzoic acid, for instance, are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Furthermore, oxamide derivatives have garnered interest for their potential cytotoxic and DNA-binding activities.[5] This guide focuses on the theoretical properties of this compound, a molecule that combines the structural features of both benzoic acid and an oxamide-like linkage.

Predicted Physicochemical Properties

While experimental data for this compound is not currently available, we can predict its key physicochemical properties. The following table summarizes these predicted values, alongside experimental data for the related compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, for comparison.

| Property | Predicted Value for this compound | Experimental Value for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid |

| Molecular Formula | C₁₁H₁₁NO₅ | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol | 237.21 g/mol |

| Elemental Analysis | C, 55.70%; H, 4.67%; N, 5.90% | C, 55.77%; H, 4.64%; N, 5.92%[5] |

| Appearance | Predicted to be a solid | Yellowish powder[5] |

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the literature method used for the synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.[5][6] The proposed reaction involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Experimental Protocol

-

Dissolution of Starting Material: Dissolve 10 mmol of 4-aminobenzoic acid in 10 ml of tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 273 K (0 °C) using an ice bath.

-

Addition of Acylating Agent: To the cooled solution, add a solution of 10 mmol of ethyl chlorooxoacetate in 10 ml of THF dropwise over a period of 15 minutes.

-

Reaction: Stir the resulting mixture for 2 hours at 273 K.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Precipitation and Purification: Precipitate the product by adding a non-polar solvent such as ether. Wash the resulting solid with ether and dry it under vacuum to yield the final product.

-

Recrystallization (Optional): For obtaining high-purity crystals, the crude product can be recrystallized from a suitable solvent like ethanol through slow evaporation.[5]

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Given that structurally similar oxamide derivatives have shown cytotoxic activity and DNA-binding properties, it is plausible that this compound could exhibit similar biological effects.[5] The presence of the benzoic acid moiety also suggests potential anti-inflammatory or antimicrobial activities, as seen in other benzoic acid derivatives.[4]

Hypothetical Mechanism of Action: Induction of Apoptosis

A potential mechanism of action for a cytotoxic compound is the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be initiated by a compound like this compound.

Caption: Hypothetical apoptotic signaling pathway initiated by DNA damage.

Conclusion

This technical guide has provided a theoretical framework for the investigation of this compound. The proposed synthesis offers a clear path for its chemical preparation, while the predicted properties and potential biological activities provide a basis for future experimental design. The exploration of its potential as a cytotoxic agent through pathways such as apoptosis warrants further investigation. This document serves as a preliminary guide to encourage and direct future research into this promising compound.

References

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

Methodological & Application

Application Note and Protocol: Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This protocol details the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a valuable intermediate in drug discovery and organic synthesis. The methodology is adapted from the established synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. The procedure involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate in a tetrahydrofuran (THF) solvent system. This application note provides a comprehensive, step-by-step guide for researchers, including reagent details, safety precautions, and a workflow diagram.

Introduction

Oxalamic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis is achieved through a nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier | CAS No. |

| 4-Aminobenzoic Acid | 137.14 | 10 | 1.37 g | Sigma-Aldrich | 150-13-0 |

| Ethyl Chlorooxoacetate | 136.53 | 10 | 1.13 mL | Sigma-Aldrich | 4755-77-5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 20 mL | Sigma-Aldrich | 109-99-9 |

| Diethyl Ether | 74.12 | - | As needed | Sigma-Aldrich | 60-29-7 |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 10 mL of anhydrous tetrahydrofuran (THF)[1][2].

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C (273 K).

-

Addition of Acylating Agent: In a separate, dry vessel, prepare a solution of 1.13 mL (10 mmol) of ethyl chlorooxoacetate in 10 mL of anhydrous THF[3][4][5].

-

Reaction: Add the ethyl chlorooxoacetate solution dropwise to the cooled 4-aminobenzoic acid solution over a period of 15-20 minutes with continuous stirring.

-

Reaction Monitoring: Stir the resulting solution at 0°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the solution under reduced pressure using a rotary evaporator.

-

Precipitation and Purification: The crude product will precipitate. Wash the resulting solid with diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to yield this compound as a powder.

-

Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected yield is approximately 55%.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White to pale yellow crystalline powder | 187-189 | Slightly soluble in cold water; soluble in hot water, ethanol, and ether[1][2][6] |

| Ethyl Chlorooxoacetate | C₄H₅ClO₃ | 136.53 | Clear liquid | - | Slightly miscible with water; soluble in chloroform[3][5] |

| This compound | C₁₁H₁₁NO₅ | 237.21 | Expected to be a yellowish powder | To be determined | To be determined |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

4-Aminobenzoic Acid: May cause skin, eye, and respiratory irritation. May cause an allergic skin reaction[7][8][9][10].

-

Ethyl Chlorooxoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water[11]. Handle with extreme care.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. May form explosive peroxides[12][13][14][15][16]. Store away from heat and ignition sources.

-

Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides[17][18][19][20][21].

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 3. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 4. Ethyl chlorooxoacetate 98 4755-77-5 [sigmaaldrich.com]

- 5. haihangchem.com [haihangchem.com]

- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. geneseo.edu [geneseo.edu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. nj.gov [nj.gov]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. Mobile [my.chemius.net]

- 17. Lab Safety Guideline: Diethyl Ether | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 18. rcilabscan.com [rcilabscan.com]

- 19. westliberty.edu [westliberty.edu]

- 20. chemos.de [chemos.de]

- 21. carlroth.com [carlroth.com]

Application Notes and Protocols: Amide Bond Formation Between 4-Aminobenzoic Acid and Ethyl Oxalyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate through the amide bond formation between 4-aminobenzoic acid and ethyl oxalyl chloride. It includes the reaction mechanism, a step-by-step experimental procedure, expected outcomes, and potential applications of the product in medicinal chemistry and materials science.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers.[1] The reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for creating amide linkages.[2] This protocol details the acylation of 4-aminobenzoic acid (PABA), a key biosynthetic intermediate for folate synthesis in many organisms, with ethyl oxalyl chloride.[3][4] Ethyl oxalyl chloride is a highly reactive mono-ester of oxalyl chloride, making it an excellent reagent for introducing an ethoxy-oxalyl group.[5] The resulting product, ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate, is a versatile intermediate possessing both ester and carboxylic acid functionalities, making it a valuable building block for further chemical elaboration in drug discovery and polymer synthesis.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Overall Reaction:

4-Aminobenzoic Acid + Ethyl Oxalyl Chloride → Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate + HCl

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol is adapted from a general procedure for the reaction of an aromatic amine with ethyl oxalyl chloride.[5] All operations involving ethyl oxalyl chloride should be performed in a well-ventilated fume hood as it is a corrosive lachrymator.[5]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 | 1.0 |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 5.48 g (4.55 mL) | 40.11 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | 8.8 mL | 109.4 | 3.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | - | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - | - |

3.2. Procedure

-

Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-aminobenzoic acid (5.00 g, 36.46 mmol).

-

Dissolution: Add dichloromethane (100 mL) and pyridine (8.8 mL, 109.4 mmol) to the flask. Stir the mixture until all solids are dissolved.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve ethyl oxalyl chloride (4.55 mL, 40.11 mmol) in dichloromethane (20 mL) and add this solution to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 2 hours.

-

Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (50 mL) dropwise to quench the reaction. Stir the biphasic mixture for 1 hour until gas evolution ceases.[5]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Caption: General experimental workflow diagram.

Expected Results and Characterization

The successful synthesis will yield ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate as a solid product. The table below summarizes the typical data expected from the characterization of the final compound.

| Parameter | Expected Result |

| Product Name | Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate |

| Appearance | White to off-white solid |

| Yield | 80-95% |

| Melting Point | Specific to the compound, requires experimental data |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, ethyl ester protons, amide N-H, and carboxylic acid proton |

| ¹³C NMR (CDCl₃) | Peaks for carbonyl carbons (amide, ester, carboxylic acid), aromatic carbons, and ethyl group carbons |

| IR (KBr, cm⁻¹) | Strong C=O stretching bands (amide, ester, acid), N-H stretching, C-O stretching |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₅NO₅ |

Applications in Drug Development

The product of this reaction is a trifunctional molecule, containing a carboxylic acid, an amide, and an ester. This structural diversity makes it a highly valuable intermediate for creating libraries of compounds for drug screening.

-

Scaffold for Synthesis: The carboxylic acid can be converted into other functional groups (e.g., esters, amides) while the ethyl ester can be selectively hydrolyzed to a carboxylic acid, allowing for orthogonal chemical modifications.

-

Antimicrobial Agents: PABA derivatives are known to interfere with folate biosynthesis in microorganisms.[3] This scaffold can be used to develop novel antimicrobial agents by attaching various pharmacophores to either the carboxylic acid or the ester position.

-

Polymer Chemistry: The difunctional nature of the parent PABA molecule lends itself to the synthesis of aramids (aromatic polyamides). The synthesized product could be used to create specialized polymers with unique properties.

Caption: Potential applications of the synthesized product.

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Purification of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid using the recrystallization technique. Recrystallization is a fundamental purification method that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. This protocol outlines the selection of an appropriate solvent system, the procedure for recrystallization, and methods for characterizing the final purified product.

Introduction

This compound is an aromatic carboxylic acid derivative. For its application in research and drug development, high purity is often a critical requirement. The synthesis of such molecules can result in the presence of unreacted starting materials, by-products, and other contaminants. Recrystallization is an effective and widely used technique to purify solid organic compounds. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor)[1][2].

Potential impurities in a sample of this compound may arise from its synthesis, which typically involves the reaction of 4-aminobenzoic acid with a reagent like ethyl chlorooxoacetate[3][4]. Therefore, common impurities could include unreacted 4-aminobenzoic acid or side-products from the reaction.

Materials and Reagents

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Distilled or Deionized Water

-

Activated Charcoal (optional, for removing colored impurities)

-

Erlenmeyer flasks (various sizes)

-

Beakers

-

Graduated cylinders

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Watch glass

-

Melting point apparatus

-

Analytical balance

Experimental Protocol

This protocol is based on general methods for the recrystallization of aromatic carboxylic acids and specific data on closely related isomers[3][5]. Ethanol is recommended as the initial solvent of choice, as a similar compound has been successfully crystallized from it[3].

Step 1: Solvent Selection and Dissolution

-

Place a small amount of the crude this compound into a test tube.

-

Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

-

Gently heat the test tube. The compound should be completely soluble in the hot solvent. If it dissolves readily in the cold solvent, the solvent is not suitable. If it is insoluble in the hot solvent, that solvent is also not suitable. An ethanol/water mixture can also be tested to optimize solubility characteristics.

-

Once a suitable solvent is confirmed (ethanol is the primary recommendation), place the bulk of the crude product in an appropriately sized Erlenmeyer flask.

-

Add the minimum amount of hot solvent required to completely dissolve the solid. Add the solvent in small portions while the flask is gently heated on a hot plate[6][7]. Swirl the flask to aid dissolution. Using the minimum volume is crucial for maximizing the yield.

Step 2: Decolorization (Optional)

-

If the hot solution is colored, it may indicate the presence of high-molecular-weight impurities.

-

Remove the flask from the heat source and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution.

-

Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal[1].

Step 3: Hot Filtration (if charcoal or insoluble impurities are present)

-

If activated charcoal was used or if there are insoluble impurities, the hot solution must be filtered.

-

Preheat a clean Erlenmeyer flask and a glass funnel to prevent premature crystallization in the funnel.

-

Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to separate the solid impurities from the hot, saturated solution.

Step 4: Crystallization

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance[2][8]. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[6][7].

Step 5: Isolation and Drying of Crystals

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold crystal slurry into the funnel.

-

Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.

-

Allow the crystals to dry on the filter by drawing air through them for several minutes.

-

Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Step 6: Characterization

-

Weigh the final purified product to calculate the percent recovery.

-